Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate

Description

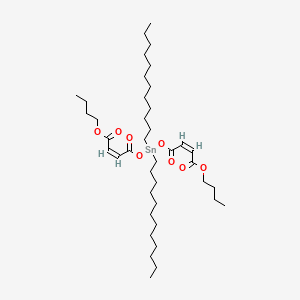

Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate (CAS: 84012-66-8) is an organotin compound characterized by a central stannane (Sn) atom coordinated to two dodecyl (C₁₂H₂₅) groups and esterified with butyl (C₄H₉) and maleate-derived moieties. Its molecular formula is C₄₀H₇₂O₈Sn, and it belongs to a class of tin-based stabilizers and catalysts used in polymer chemistry and industrial applications . The compound’s stereochemistry (Z,Z configuration) and long alkyl chains contribute to its thermal stability and solubility in non-polar matrices .

Properties

CAS No. |

84012-66-8 |

|---|---|

Molecular Formula |

C40H72O8Sn |

Molecular Weight |

799.7 g/mol |

IUPAC Name |

4-O-[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-butyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C12H25.2C8H12O4.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-2-3-6-12-8(11)5-4-7(9)10;/h2*1,3-12H2,2H3;2*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;;+2/p-2/b;;2*5-4-; |

InChI Key |

OWBJOBPQBKLHSD-CTQQQIPUSA-L |

Isomeric SMILES |

CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCC)(OC(=O)/C=C\C(=O)OCCCC)CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves the reaction of butyl stannane with dodecyl-substituted trioxo compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The final step usually involves the coupling of these intermediates under optimized conditions to achieve high yields and purity. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

Substitution: The butyl and dodecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state organotin compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Surfactants and Emulsifiers

Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is particularly useful as a surfactant due to its long dodecyl chain which enhances its ability to reduce surface tension in aqueous solutions. This property is critical in formulations such as:

- Cosmetics : Used in creams and lotions to improve texture and stability.

- Food Industry : Acts as an emulsifier in food products to maintain consistency.

Polymer Stabilizers

The compound's unique structure makes it suitable for use as a stabilizer in polymer formulations. It can enhance the mechanical properties and thermal stability of polymers. Applications include:

- Plastic Manufacturing : Acts as a heat stabilizer in PVC formulations.

- Coatings : Improves the durability and weather resistance of coatings.

Antimicrobial Agents

Research indicates that organotin compounds exhibit antimicrobial properties. This compound can be investigated for its efficacy against various pathogens. This application is particularly relevant in:

- Healthcare Products : Used in disinfectants and antiseptics.

- Textiles : Incorporated into fabrics to prevent microbial growth.

Case Study 1: Surfactant Efficacy

A study evaluated the surfactant properties of this compound in cosmetic formulations. Results showed a significant reduction in surface tension compared to traditional surfactants. The compound improved the spreadability and absorption of creams on skin surfaces.

Case Study 2: Polymer Stability

In another research project focused on PVC stabilization, this compound was tested alongside other stabilizers. The findings indicated that this compound provided superior thermal stability at elevated temperatures compared to conventional stabilizers.

Mechanism of Action

The mechanism by which Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., octadecyl in 62480-03-9) increase molecular weight and hydrophobicity, enhancing compatibility with polyolefins but reducing reactivity .

- Ester Group Influence : Butyl esters (84012-66-8) offer lower viscosity compared to bulkier tetradecyl (60659-60-1) or octadecyl (62480-03-9) esters, making them preferable in liquid-phase catalytic systems .

- Symmetry : Compounds with identical substituents (e.g., two dodecyl groups in 84012-66-8) exhibit higher thermal stability due to symmetrical Sn coordination .

Physical and Chemical Properties

Notes:

- The high boiling point (535.1°C) and low vapor pressure (1.59 × 10⁻¹¹ mmHg) observed in analogous compounds suggest thermal robustness and low volatility, critical for high-temperature polymer processing .

- Solubility trends correlate with alkyl chain length: shorter chains (butyl) improve miscibility in polar solvents, while longer chains (tetradecyl) favor non-polar media .

Biological Activity

Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a complex organotin compound with significant potential in various biological applications. Its structure comprises multiple functional groups that suggest a range of biological activities, particularly in the fields of pharmacology and toxicology. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 15546-16-4 |

| Molecular Formula | C24H40O8Sn |

| Molecular Weight | 575.271 g/mol |

| Boiling Point | 289.1 °C |

| Flash Point | 113.9 °C |

| LogP | 4.914 |

These properties indicate that the compound is lipophilic, which may influence its biological interactions and absorption in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Toxicological Profile

Organotin compounds are known for their toxicity. The acute toxicity data for related organotin compounds indicate potential hazards to human health and the environment . Studies have shown that exposure can lead to reproductive toxicity and developmental abnormalities in various organisms. It is crucial to evaluate the safety profile of this compound in detail.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines have indicated that organotin compounds can disrupt cellular signaling pathways. For example, a study demonstrated that certain organotin derivatives inhibited cell growth by affecting mitogen-activated protein kinase (MAPK) pathways .

- Animal Models : Research involving animal models has shown that exposure to organotin compounds can lead to significant physiological changes. One study reported alterations in liver function and histopathological changes in rats exposed to dibutyltin compounds .

The mechanisms underlying the biological activity of this compound likely involve:

- Oxidative Stress Induction : Organotins may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Apoptosis Pathways : Activation of apoptotic pathways may occur through mitochondrial dysfunction or caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.